Cycloviolin A

CAS No.:

Cat. No.: VC3676553

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Specification

Introduction

Discovery and Isolation

Cycloviolin A was first identified in the late 1990s as part of a series of novel macrocyclic peptides isolated from Leonia cymosa, a previously unstudied tropical plant belonging to the Violaceae family . The compound was isolated alongside three related peptides—Cycloviolins B, C, and D—all sharing similar structural motifs . The isolation process involved sophisticated analytical techniques including MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry, FAB (Fast Atom Bombardment) mass spectrometry, enzymatic digestion of reduced derivatives, followed by Edman degradation and mass analyses for structural confirmation .

The discovery of these compounds emerged from systematic efforts to identify novel anti-HIV agents from natural sources, highlighting the importance of biodiversity exploration in pharmaceutical research and drug discovery.

Chemical Structure and Properties

Structural Characteristics

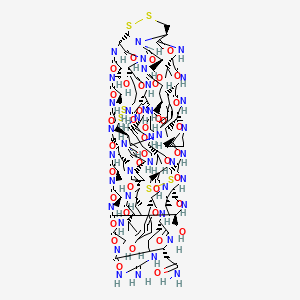

Cycloviolin A belongs to a specialized class of macrocyclic peptides characterized by:

-

Six cysteine residues that form three intramolecular disulfide bridges

-

Significant hydrophobicity (>30% hydrophobic amino acid content)

The three disulfide bridges are particularly crucial as they constrain the peptide into a specific three-dimensional conformation that likely contributes to its biological activity. This structural feature is common among cyclic peptides with antimicrobial and antiviral properties.

Physicochemical Properties

Table 1: Physicochemical Properties of Cycloviolin A

| Property | Value/Characteristic |

|---|---|

| Molecular Structure | Macrocyclic peptide |

| Number of Amino Acids | 28-31 residues |

| Disulfide Bridges | 3 intramolecular bridges |

| Net Charge | Positive |

| Instability Index | Positive |

| Solubility | Soluble in aqueous solutions |

| Hydrophobic Content | >30% |

| Molecular Docking Energy (with VP1 protein) | -866.2 kcal/mol |

Sequence Homology and Evolutionary Significance

One of the intriguing aspects of Cycloviolin A is its sequence homology patterns. Despite being isolated from Leonia cymosa (Violaceae family), Cycloviolin A shows higher sequence similarity to peptides from an entirely different plant family:

-

High sequence homology to cyclopsychotride A from the Rubiaceae family

-

Strong sequence similarity to circulins A and B, also from Rubiaceae plants

-

Surprisingly lower homology to varv peptides from Viola, despite Viola belonging to the same Violaceae family as Leonia

This unexpected cross-family homology suggests interesting evolutionary relationships between these bioactive peptides and might indicate convergent evolution of similar defense mechanisms in distantly related plant species.

Biological Activities

| Antiviral Peptide | Docking Energy (kcal/mol) |

|---|---|

| Dermaseptin-3 | -743.4 |

| Ginkbilobin | -1295.4 |

| Circulin-F | -856.3 |

| Maximin 1 | -715.2 |

| Cycloviolin-A | -866.2 |

| Cycloviolin-D | -865.0 |

| Circulin-C | -814.4 |

| Cycloviolin-C | -864.0 |

| Antihypertensive protein BDS-1 | -951.9 |

Comparison with Related Cycloviolins

The four cycloviolins (A-D) share structural similarities but exhibit distinct characteristics that affect their biological activities and potential applications.

Table 3: Comparative Features of Cycloviolins A-D

| Feature | Cycloviolin A | Cycloviolin B | Cycloviolin C | Cycloviolin D |

|---|---|---|---|---|

| Amino Acid Residues | 28-31 | 28-31 | 28-31 | 28-31 |

| Disulfide Bridges | 3 | 3 | 3 | 3 |

| Hydrophobicity | >30% | Not specified in data | >30% | >30% |

| Net Charge | Positive | Not specified in data | Positive | Positive |

| Molecular Docking Energy (VP1) | -866.2 kcal/mol | Not specified in data | -864.0 kcal/mol | -865.0 kcal/mol |

Challenges in Cycloviolin A Research and Development

Despite its promising properties, several challenges must be addressed to advance Cycloviolin A from laboratory research to practical applications:

-

Complex isolation procedures from natural sources

-

Difficulties in large-scale synthesis due to complex structure

-

Potential stability issues in physiological conditions

-

Limited bioavailability of peptide-based therapeutics

-

Need for appropriate drug delivery systems

-

Comprehensive toxicity and pharmacokinetic assessments

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume